2'-Carboethoxy-3-(4-methoxyphenyl)propiophenone
Overview
Description
The compound 2'-Carboethoxy-3-(4-methoxyphenyl)propiophenone is a chemical entity that can be associated with various synthetic pathways and applications in organic chemistry. It is structurally related to phenolic compounds and ketones, which are often used as intermediates in the synthesis of complex organic molecules.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from simple phenolic precursors. For instance, the synthesis of polyfunctionalized cis-decalins, which are structurally complex compared to 2'-Carboethoxy-3-(4-methoxyphenyl)propiophenone, involves a four-step process including oxidation, Diels-Alder reaction, olefination, and Cope rearrangement . Similarly, the synthesis of 4-(ω-chloroalkoxy)phenols from 4-methoxyphenol suggests the versatility of methoxyphenol derivatives in synthetic chemistry . These methods could potentially be adapted for the synthesis of 2'-Carboethoxy-3-(4-methoxyphenyl)propiophenone by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of 2'-Carboethoxy-3-(4-methoxyphenyl)propiophenone would consist of a propiophenone backbone with a methoxy group on the phenyl ring and a carboethoxy group at the alpha position of the propiophenone. The presence of these functional groups would influence the reactivity and physical properties of the molecule. The synthesis of related compounds, such as 4-(p-methoxyphenyl)-7-methoxy-1-hydroxy-3-naphthalenecarboxylic acid, involves the manipulation of methoxy and carboxylic acid functional groups, indicating the importance of functional group chemistry in molecular structure analysis .
Chemical Reactions Analysis
The chemical reactivity of 2'-Carboethoxy-3-(4-methoxyphenyl)propiophenone would be influenced by its functional groups. For example, the methoxy group could undergo demethylation or participate in electrophilic aromatic substitution reactions. The carboethoxy group could be involved in nucleophilic acyl substitution reactions. The synthesis of 2-carboethoxymethyl-6-methoxyindenone and its subsequent reactions to form dimers and adducts with 1,3-butadiene demonstrate the reactivity of carboethoxy and methoxy groups in similar compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2'-Carboethoxy-3-(4-methoxyphenyl)propiophenone would be characterized by its solubility, melting point, and stability under various conditions. The presence of the methoxy and carboethoxy groups would affect its polarity and hence its solubility in organic solvents. The stability of related compounds under photochemical and acid-catalyzed conditions has been studied, as in the case of 4-carbomethoxy-4-methyl-3-(trimethylsilyl)-2,5-cyclohexadien-1-one, which undergoes rearrangements upon irradiation and acid treatment . These studies provide insights into the stability and behavior of similar compounds under different conditions.
Safety and Hazards
properties
IUPAC Name |
ethyl 2-[3-(4-methoxyphenyl)propanoyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c1-3-23-19(21)17-7-5-4-6-16(17)18(20)13-10-14-8-11-15(22-2)12-9-14/h4-9,11-12H,3,10,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZASPJIXIYLGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)CCC2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644264 | |
Record name | Ethyl 2-[3-(4-methoxyphenyl)propanoyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80644264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Carboethoxy-3-(4-methoxyphenyl)propiophenone | |
CAS RN |
898775-62-7 | |
Record name | Ethyl 2-[3-(4-methoxyphenyl)-1-oxopropyl]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898775-62-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-[3-(4-methoxyphenyl)propanoyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80644264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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